REACTION_SMILES
|
[C:41]([Br:42])([Br:43])([Br:44])[Br:45].[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[Li+:21].[N-:18]=[N+:19]=[N-:20].[c:22]1([P:23]([c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[cH:36][cH:37][cH:38][cH:39][cH:40]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][N:18]=[N+:19]=[N-:20])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrC(Br)(Br)Br
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(C2CC(O)C(CN=[N+]=[N-])O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:41]([Br:42])([Br:43])([Br:44])[Br:45].[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[Li+:21].[N-:18]=[N+:19]=[N-:20].[c:22]1([P:23]([c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[cH:36][cH:37][cH:38][cH:39][cH:40]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][N:18]=[N+:19]=[N-:20])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrC(Br)(Br)Br
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(C2CC(O)C(CN=[N+]=[N-])O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |